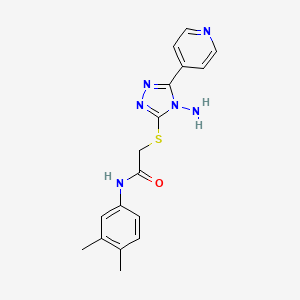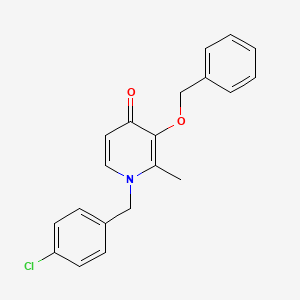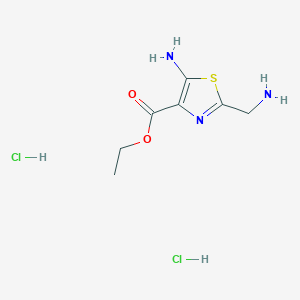
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C8H10N2O, features a cyclopropyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropyl hydrazine with 1-methyl-3-oxobutan-1-one, followed by formylation using Vilsmeier-Haack conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Grignard reagents or organolithium compounds under inert atmosphere.
Major Products:
Oxidation: 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: 5-Cyclopropyl-1-methyl-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde serves as a building block for the construction of more complex heterocyclic systems. It is used in the synthesis of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: This compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, it is used in the production of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential as herbicides and insecticides .
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The cyclopropyl group may enhance binding affinity to certain receptors, contributing to its biological effects .
Comparación Con Compuestos Similares
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid methyl ester
- 5-Methyl-1H-pyrazole-3-carboxylic acid
Comparison: Compared to these similar compounds, 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of both a cyclopropyl and a methyl group on the pyrazole ring. This combination can influence its reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
5-cyclopropyl-1-methylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-8(6-2-3-6)4-7(5-11)9-10/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLLTLQZHPXDOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554583-20-8 |
Source


|
| Record name | 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2380172.png)

![7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2380174.png)


![ethyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380181.png)


![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2380186.png)
![methyl 3-(2H-1,3-benzodioxol-5-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2380187.png)
![3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2380188.png)

